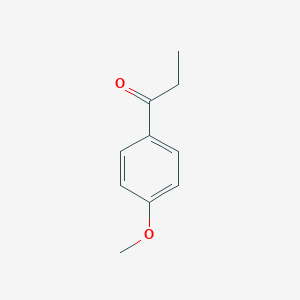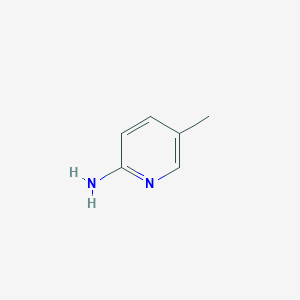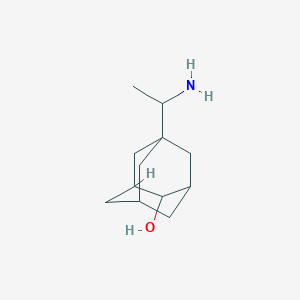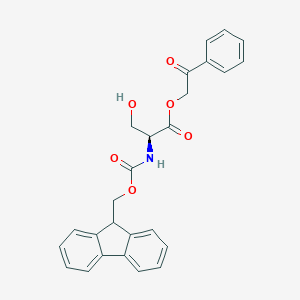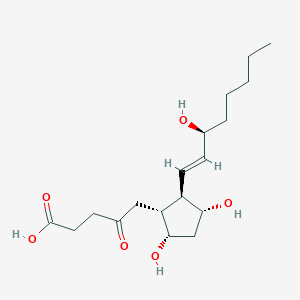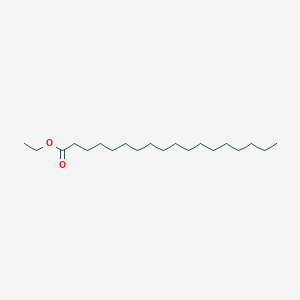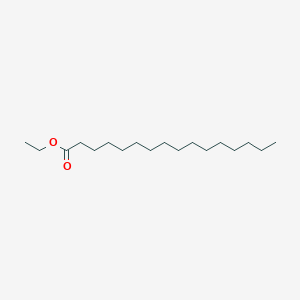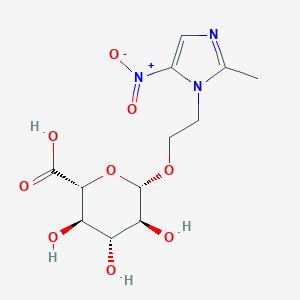
Metronidazole beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metronidazole beta-D-Glucuronide is a metabolite of metronidazole, a widely used antibiotic belonging to the nitroimidazole class. This compound is formed through the conjugation of metronidazole with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. This compound is primarily used in analytical and research settings to study the metabolism and pharmacokinetics of metronidazole.
Biochemical Analysis
Biochemical Properties
Metronidazole A-D-Glucuronide is a product of the glucuronidation process . Glucuronidation is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of acyl-glucuronide ester derivatives . These glucuronides often circulate in plasma prior to being excreted in urine and bile .
Cellular Effects
The cellular effects of Metronidazole A-D-Glucuronide are not well-studied. Metronidazole, the parent drug, is known to have significant effects on cells. It is bactericidal and targets organisms that thrive in anaerobic conditions . The mechanism behind this action is multifactorial and revolves around the ability of the nitroimidazole ring within Metronidazole to undergo reduction .
Molecular Mechanism
Metronidazole, the parent drug, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .
Temporal Effects in Laboratory Settings
The temporal effects of Metronidazole A-D-Glucuronide in laboratory settings are not well-documented. Metronidazole, the parent drug, has been studied extensively. It is known that multiple oral or intravenous doses of Metronidazole result in some drug accumulation with higher serum concentrations as compared with single doses .
Dosage Effects in Animal Models
The effects of Metronidazole A-D-Glucuronide at different dosages in animal models are not well-documented. Metronidazole, the parent drug, has been studied in this context. For example, on an intravenous dose regimen of 500mg every 8 hours, maximum Metronidazole serum concentrations average 25 μg/ml and minimum concentrations 15 μg/ml .
Metabolic Pathways
Metronidazole A-D-Glucuronide is involved in the glucuronidation pathway . This pathway is an important part of the metabolism of carboxylic acid-containing drugs in both animals and humans . It results in the formation of acyl-glucuronide ester derivatives .
Transport and Distribution
It is known that glucuronides, including Metronidazole A-D-Glucuronide, require transport proteins for their distribution and excretion from the human body .
Subcellular Localization
It is known that glucuronides, including Metronidazole A-D-Glucuronide, often circulate in plasma prior to being excreted in urine and bile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metronidazole beta-D-Glucuronide involves the conjugation of metronidazole with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include:
Temperature: The reaction is usually carried out at physiological temperatures (37°C).
pH: The optimal pH for the reaction is around 7.4.
Solvent: Aqueous buffer solutions are commonly used as solvents.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that provide controlled conditions for the enzymatic reaction. The process involves:
Substrate Preparation: Metronidazole and glucuronic acid are prepared in suitable concentrations.
Enzyme Addition: UDP-glucuronosyltransferase is added to catalyze the reaction.
Reaction Monitoring: The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Metronidazole beta-D-Glucuronide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to metronidazole and glucuronic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, although these are less common.
Reduction: The nitro group in the metronidazole moiety can be reduced under anaerobic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium dithionite are employed under anaerobic conditions.
Major Products Formed:
Hydrolysis: Metronidazole and glucuronic acid.
Oxidation: Oxidized derivatives of metronidazole.
Reduction: Reduced forms of metronidazole.
Scientific Research Applications
Metronidazole beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the metabolism and excretion of metronidazole in the body.
Toxicology: The compound is used in toxicological studies to understand the detoxification pathways of metronidazole.
Analytical Chemistry: It serves as a standard in analytical methods such as HPLC and mass spectrometry.
Biomedical Research: The compound is used in studies related to drug interactions and the effects of metronidazole on various biological systems.
Mechanism of Action
The mechanism of action of Metronidazole beta-D-Glucuronide is primarily related to its role as a metabolite of metronidazole. Metronidazole itself exerts its effects by:
Reduction: Under anaerobic conditions, the nitro group of metronidazole is reduced, leading to the formation of reactive intermediates.
DNA Interaction: These intermediates interact with the DNA of anaerobic bacteria and protozoa, causing strand breakage and inhibition of nucleic acid synthesis.
Cell Death: The disruption of DNA synthesis ultimately leads to cell death.
This compound, being a conjugated form, is more water-soluble and is excreted from the body, thus playing a role in the detoxification and elimination of metronidazole.
Comparison with Similar Compounds
Metronidazole beta-D-Glucuronide can be compared with other similar compounds such as:
Tinidazole beta-D-Glucuronide: Another nitroimidazole conjugate with similar pharmacokinetic properties.
Ornidazole beta-D-Glucuronide: Similar in structure and function but with different pharmacological profiles.
Secnidazole beta-D-Glucuronide: Another related compound with distinct therapeutic applications.
Uniqueness: this compound is unique due to its specific formation from metronidazole, a widely used antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa. Its role in the metabolism and excretion of metronidazole makes it a valuable compound in pharmacokinetic and toxicological studies.
Properties
CAS No. |
100495-98-5 |
|---|---|
Molecular Formula |
C12H17N3O9 |
Molecular Weight |
347.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m0/s1 |
InChI Key |
KOVNZSSTXZPVCG-GOVZDWNOSA-N |
SMILES |
CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] |
Isomeric SMILES |
CC1=NC=C(N1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] |
Synonyms |
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)
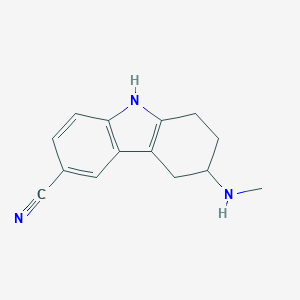

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)

